4-Bromo-2-fluoroaniline hydrochloride
Overview
Description
4-Bromo-2-fluoroaniline hydrochloride is a compound with the molecular formula C6H6BrClFN and a molecular weight of 226.48 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoroaniline involves a stirred solution of 4-bromo-2-fluoro-l -nitrobenzene in ethanol and water, to which iron and ammonium chloride are added . The reaction mixture is stirred at 90°C for 2 hours .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluoroaniline hydrochloride is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H5BrFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 .Physical And Chemical Properties Analysis
4-Bromo-2-fluoroaniline hydrochloride is a solid at room temperature . It has a melting point range of 77-81°C and a boiling point of 278°C at atmospheric pressure.Scientific Research Applications
Organic Synthesis Intermediates
4-Bromo-2-fluoroaniline hydrochloride: serves as a valuable intermediate in organic synthesis. The presence of bromine and fluorine atoms on the aromatic ring, coupled with the amine group, makes it a versatile building block for constructing more complex molecules. This compound is particularly useful in the synthesis of various boronic acid derivatives, which are essential in cross-coupling reactions used to create biaryl systems, often found in pharmaceuticals .
Analytical Chemistry
This compound is utilized in analytical chemistry for the chemical modification and synthesis of boronic acid derivatives. These derivatives are then employed in ultraviolet-visible titration methods, which are instrumental in quantitative analysis and the determination of compound structures .
Material Science
In material science, 4-Bromo-2-fluoroaniline hydrochloride is used to synthesize compounds that have potential applications in creating new materials. Its derivatives can be used to develop novel polymers or coatings with specific properties, such as increased resistance to heat or corrosion .
Biochemistry
The role of 4-Bromo-2-fluoroaniline hydrochloride in biochemistry includes its use as a reagent in the synthesis of molecules that interact with biological systems. For instance, it can be used to create molecules that bind to enzymes or receptors, aiding in the study of biochemical pathways .
Environmental Studies
Although not directly used in environmental studies, the metabolism and excretion of related compounds like 2-fluoroaniline are of interest due to human exposure in manufacturing settings. Understanding the metabolic pathways of such compounds can help assess their environmental impact and inform safety regulations .
Safety and Hazards
4-Bromo-2-fluoroaniline hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
4-Bromo-2-fluoroaniline has been used in the synthesis of 4-amino-3-fluorophenyl boronic acid and in the chemical modification and synthesis of boronic acid derivatives for ultraviolet-visible titration . This suggests that it could have potential applications in the development of new boronic acid-based compounds.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-fluoroaniline hydrochloride is the respiratory system . .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, have been noted . More comprehensive pharmacokinetic studies are needed to fully understand these properties and their implications.
Result of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also harmful if swallowed, in contact with skin, or if inhaled . More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Action Environment
The action of 4-Bromo-2-fluoroaniline hydrochloride can be influenced by various environmental factors. For instance, it’s recommended to avoid formation of dust and aerosols, and to use it only outdoors or in a well-ventilated area . These precautions suggest that the compound’s action, efficacy, and stability could be affected by factors such as air quality and ventilation.
properties
IUPAC Name |
4-bromo-2-fluoroaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIDHIHJVZUPGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660227 | |
Record name | 4-Bromo-2-fluoroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1174029-29-8 | |
Record name | Benzenamine, 4-bromo-2-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174029-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluoroaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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